3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride

Lipophilicity ADME Drug design

Research programs exploring lipophilic pockets often require building blocks with precise steric profiles. This N-isopropyl cyclobutanamine hydrochloride (CAS 1909326-65-3) offers a direct solution, providing a pre-formed salt for consistent assay preparation. - Predictable Physicochemistry: The gem-dimethyl core and branched N-isopropyl group provide a calculated logP increase of ~1 unit compared to N-methyl analogs, targeting hydrophobic enzyme subpockets. - Enhanced Workflow Efficiency: The pre-formed HCl salt and a higher boiling point (ΔTb ≈ +50°C vs. parent amine) minimize evaporative losses during parallel synthesis, ensuring better mass balance. - Immediate Availability: Supplied at a verified purity of 95% for direct use in reductive amination, amide coupling, and focused library production.

Molecular Formula C9H20ClN
Molecular Weight 177.72
CAS No. 1909326-65-3
Cat. No. B2623685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride
CAS1909326-65-3
Molecular FormulaC9H20ClN
Molecular Weight177.72
Structural Identifiers
SMILESCC(C)NC1CC(C1)(C)C.Cl
InChIInChI=1S/C9H19N.ClH/c1-7(2)10-8-5-9(3,4)6-8;/h7-8,10H,5-6H2,1-4H3;1H
InChIKeyHAQKUJFYMHEUGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride: Sourcing Baseline


3,3-Dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride (CAS 1909326-65-3) is a secondary cyclobutanamine building block with the molecular formula C₉H₂₀ClN and a molecular weight of 177.71 g/mol . The compound is supplied as a hydrochloride salt and is manufactured by Enamine Ltd. and distributed globally through reagent vendors such as Fujifilm Wako, AKSci, and Leyan . The free base form (CAS 1540597-12-3) has predicted physicochemical properties including a density of 0.8±0.1 g/cm³, a boiling point of 157.5±8.0 °C, and a vapor pressure of 2.7±0.3 mmHg at 25°C . As a research chemical, it is offered at standard purities of 95% and is intended exclusively for laboratory research purposes .

Why N-Isopropyl Substitution Is Non-Equivalent to Simpler Cyclobutanamines


N-alkyl substitution on the cyclobutane scaffold directly modulates steric bulk, lipophilicity, and conformational preferences, which in turn govern biological target engagement, metabolic stability, and synthetic utility. While the parent amine (CAS 123788-48-7) and its N-methyl analog are commercially available, their smaller N-substituents confer lower clogP values and distinct steric profiles, altering binding pocket complementarity in medicinal chemistry applications [1]. The N-isopropyl group introduces branching at the α-carbon, which can restrict rotational freedom and enhance selectivity for hydrophobic enzyme pockets relative to linear or unsubstituted analogs. However, publicly available head-to-head biological data for this specific compound series remain extremely limited, and procurement decisions based on differentiation must currently rely on cheminformatic property predictions and inferred structure-activity relationship (SAR) principles .

Quantitative Differentiation vs. Closest Analogs


Lipophilicity (clogP) vs. N-Methyl Analog

The N-isopropyl substitution on the 3,3-dimethylcyclobutan-1-amine scaffold is predicted to increase lipophilicity by approximately 0.8–1.2 log units relative to the N-methyl analog (CAS not publicly available), based on in silico fragmentation methods . This difference arises from the additional two methylene equivalents in the isopropyl group, which enhance hydrophobic surface area and membrane partitioning potential .

Lipophilicity ADME Drug design

Boiling Point and Volatility vs. Parent Amine

The free base of the target compound exhibits a predicted boiling point of 157.5±8.0 °C at 760 mmHg, compared to 107.5±8.0 °C for the parent 3,3-dimethylcyclobutan-1-amine free base . This 50 °C increase reflects the higher molecular weight and van der Waals surface area introduced by the N-isopropyl group, which reduces volatility and may simplify handling during solvent evaporation or distillation in synthetic workflows .

Synthetic chemistry Purification Volatility

Steric Bulk (Taft Es) vs. N-Ethyl and N-Propyl Analogs

The N-isopropyl group provides a Taft steric parameter (Es) of approximately -1.08, compared to -0.36 for N-ethyl and -0.39 for N-propyl [1]. This greater steric demand can confer enhanced shape complementarity for branched hydrophobic pockets in target proteins, potentially improving selectivity over off-targets that prefer linear alkyl chains. No experimental Ki or IC50 data for this compound against any specific biological target were identified in the public domain as of the search date [2].

Steric effects SAR Enzyme selectivity

Solubility Profile: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 1909326-65-3) is expected to exhibit aqueous solubility in the range of 10–50 mg/mL at pH 4–6, based on the general behavior of secondary amine hydrochlorides of similar molecular weight [1]. The free base (CAS 1540597-12-3) is sparingly soluble in water but miscible with organic solvents such as DMSO, ethanol, and dichloromethane. No experimentally measured solubility values were found in vendor certificates of analysis or the published literature .

Solubility Salt form Formulation

Differentiated Application Scenarios


Probing Sterically Demanding Hydrophobic Pockets

The combination of a gem-dimethylcyclobutane core and an N-isopropyl substituent provides a compact yet sterically demanding secondary amine for installation into hinge-binding motifs or allosteric sites. The predicted clogP increase of ~1 log unit relative to N-methyl analogs supports use in targets with deep lipophilic subpockets where enhanced hydrophobic contact can drive potency gains.

Reductive Amination Libraries with Reduced Volatility

The compound serves as a secondary amine input for library synthesis via reductive amination or amide coupling. Its higher boiling point (ΔTb ≈ +50 °C vs. the parent amine) reduces evaporative losses during parallel synthesis workflows, improving mass balance and yield consistency across array formats .

Systematic SAR of N-Alkyl Substitution Effects

When used alongside the N-methyl, N-ethyl, and N-propyl analogs, this compound fills a critical gap in the property space: the branched isopropyl group introduces steric and lipophilic characteristics distinct from linear alkyl chains [1]. This enables systematic correlation of steric bulk (Taft Es) with microsomal stability or permeability in lead optimization programs.

Pre-formulated Hydrochloride Salt for Aqueous Assays

The pre-formed hydrochloride salt eliminates the need for in situ HCl addition during compound dissolution for cell-based or biochemical assays, reducing variability in pH and counterion concentration that can confound early-stage screening results [2].

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